molecular formula C10H13Cl3N2 B3038143 1-(3,4-Dichlorophenyl)piperazine hydrochloride CAS No. 76835-17-1

1-(3,4-Dichlorophenyl)piperazine hydrochloride

Cat. No. B3038143
CAS RN: 76835-17-1
M. Wt: 267.6 g/mol
InChI Key: ITTMUMIEDXNQEQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)piperazine hydrochloride is a piperazine derivative . It is the major metabolite of antidepressant medications such as Trazodone and Nefazodone . It has been sold as Ecstasy mimic tablets .


Synthesis Analysis

The synthesis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride involves a reaction mixture heated at 130-135 °C for 48 hours . After the reaction is complete, the mixture is cooled down to room temperature and the pH of the solution is adjusted to pH 6-7 with aqueous ammonia .


Molecular Structure Analysis

The molecular formula of 1-(3,4-Dichlorophenyl)piperazine hydrochloride is C10H12Cl2N2 . The molecular weight is 231.12 .


Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)piperazine hydrochloride can react with moist air or water . It can also react with strong oxidizing agents . The hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride .


Physical And Chemical Properties Analysis

1-(3,4-Dichlorophenyl)piperazine hydrochloride has a freezing point and boiling point of 335.65K and 643.73K respectively . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 respectively .

Scientific Research Applications

  • Antimicrobial Activity Researchers have explored the potential of DCPP hydrochloride as an antimicrobial agent against various bacteria and fungi.
  • Designer Piperazines Detection

    • 1-(3-Chlorophenyl)piperazine hydrochloride (CPP), a derivative of DCPP, has been used to determine designer piperazines in urine specimens using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) .

    Synthetic Chemistry

    • It participates in the synthesis of more complex molecules, such as tetracyclic pyrido[4’,3’:4,5]pyrrolo[1,2,3-de]quinoxaline .

Mechanism of Action

Target of Action

The primary targets of 1-(3,4-Dichlorophenyl)piperazine hydrochloride are the serotonin transporter and the β1-adrenergic receptor . These targets play crucial roles in the regulation of mood and behavior.

Mode of Action

1-(3,4-Dichlorophenyl)piperazine hydrochloride acts as a serotonin releaser via the serotonin transporter . It also acts as a β1-adrenergic receptor blocker , although it has relatively low affinity for both targets .

Biochemical Pathways

The compound’s interaction with its targets affects the serotonergic pathways in the brain. By releasing serotonin, it influences mood and behavior. Its action as a β1-adrenergic receptor blocker can affect cardiovascular function .

Result of Action

The molecular and cellular effects of 1-(3,4-Dichlorophenyl)piperazine hydrochloride’s action are primarily related to its influence on serotonin levels and β1-adrenergic receptor activity. This can lead to changes in mood and behavior, as well as potential effects on cardiovascular function .

Safety and Hazards

This compound is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3,4-dichlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTMUMIEDXNQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)piperazine hydrochloride

CAS RN

76835-17-1
Record name Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76835-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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